molecular formula C22H23NO3S B2611092 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034435-46-4

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2611092
CAS No.: 2034435-46-4
M. Wt: 381.49
InChI Key: VHZDZJONFDPUHD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by:

  • Hydroxyethyl backbone: A central 2-hydroxyethyl group linked to a phenyl ring substituted with a thiophen-3-yl moiety.
  • Propanamide chain: A three-carbon amide chain terminating in a 4-methoxyphenyl group.
  • Key structural motifs: The thiophene heterocycle introduces electron-rich sulfur atoms, while the methoxy group enhances lipophilicity.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-26-20-9-2-16(3-10-20)4-11-22(25)23-14-21(24)18-7-5-17(6-8-18)19-12-13-27-15-19/h2-3,5-10,12-13,15,21,24H,4,11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZDZJONFDPUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(thiophen-3-yl)benzaldehyde with 2-amino-2-(4-methoxyphenyl)ethanol under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-(2-oxo-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide.

    Reduction: Formation of N-(2-amino-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide.

    Substitution: Formation of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-substituted phenyl)propanamide.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various cellular pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1, )

  • Structure : Features a propenamide (α,β-unsaturated amide) backbone instead of propanamide, with a dihydroxyphenyl-hydroxyethyl group and 4-methoxyphenyl substituent.
  • Dihydroxyphenyl groups may enhance antioxidant activity but reduce metabolic stability.

(E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide (Compound 15, )

  • Structure : Shares the hydroxyethyl backbone and acrylamide chain but replaces thiophene and methoxyphenyl with hydroxyphenyl groups.
  • Key differences :
    • Hydroxyphenyl substituents increase hydrophilicity, contrasting with the lipophilic thiophene and methoxy groups in the target compound.
    • Lack of sulfur atoms may reduce interactions with metalloenzymes or receptors sensitive to heterocycles.

N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e, )

  • Structure : Contains a thiophen-3-yl phenyl group and a pentanamide chain with a trifluoromethylphenyl-piperazine moiety.
  • Key differences :
    • Pentanamide chain vs. propanamide, increasing molecular weight (MW = ~535 g/mol vs. ~395 g/mol for the target compound).
    • Piperazine introduces basicity, likely enhancing CNS penetration.
  • Synthesis : Yielded 45% via nucleophilic substitution, suggesting feasible scalability for thiophene-containing amides .

N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()

  • Structure : Shares the propanamide backbone and 4-methoxyphenyl group but replaces thiophene with a fluorophenyl-tetrazole moiety.
  • Key differences: Tetrazole (a bioisostere for carboxylic acids) enhances metabolic stability and hydrogen-bonding capacity.
  • Physicochemical properties : Higher H-bond acceptors (6 vs. 4 in the target compound) and MW = 341.34 g/mol .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents MW (g/mol) Notable Bioactivity/Properties Reference
Target Compound Propanamide Thiophen-3-yl, 4-methoxyphenyl ~395* Hypothesized anti-inflammatory
Compound 1 () Propenamide Dihydroxyphenyl, 4-methoxyphenyl ~355* Anti-inflammatory (IC50 = 17.00 μM)
N-(4-(thiophen-3-yl)phenyl)pentanamide (7e) Pentanamide Thiophen-3-yl, trifluoromethylpiperazine ~535 High CNS penetration potential
N-(4-fluorophenyl)-propanamide () Propanamide Fluorophenyl, tetrazole 341.34 Metabolic stability

*Estimated based on structural analogs.

Discussion of Key Trends

Thiophene vs. Phenyl Groups : Thiophene’s sulfur atom may enhance π-π stacking and redox activity compared to phenyl or hydroxyphenyl groups in analogs .

Amide Chain Length : Shorter chains (propanamide) favor rigidity and target specificity, while longer chains (pentanamide) improve solubility and linker flexibility .

Methoxy vs.

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound with significant structural complexity, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique combination of functional groups, including a hydroxyethyl group, a thiophene moiety, and a methoxyphenyl group. These structural characteristics are believed to contribute to its diverse biological activities.

Structural Feature Description
Hydroxyethyl GroupEnhances solubility and may facilitate interactions with biological targets.
Thiophene MoietyKnown for its electron-rich properties, potentially enhancing reactivity and binding affinity.
Methoxyphenyl GroupMay contribute to hydrophobic interactions that stabilize binding to target proteins.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : Interaction with various receptors can modulate signaling pathways, potentially leading to therapeutic effects.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound across different parameters:

1. Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is hypothesized to enhance these activities through interactions with biological targets involved in cancer progression.

3. Case Studies

A notable case study involved the testing of a related compound against Toxocara canis, where it demonstrated significant antiparasitic activity with lower cytotoxicity compared to established drugs like albendazole . This suggests that this compound could be developed as a safer alternative for treating parasitic infections.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has not been extensively studied; however, predictions based on similar compounds indicate favorable drug-likeness characteristics:

Parameter Value
LogP (Partition Coefficient)Predicted to be favorable for membrane permeability
SolubilityExpected to be moderate due to hydroxyethyl group
BioavailabilityAnticipated to be high based on structural attributes

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